5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
CAS No.: 1823883-36-8
Cat. No.: VC2974108
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823883-36-8 |
|---|---|
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
| Standard InChI | InChI=1S/C11H13NO2/c1-7-4-5-9(11(13)14)10-8(7)3-2-6-12-10/h4-5,12H,2-3,6H2,1H3,(H,13,14) |
| Standard InChI Key | FGGWGBMZIWMATJ-UHFFFAOYSA-N |
| SMILES | CC1=C2CCCNC2=C(C=C1)C(=O)O |
| Canonical SMILES | CC1=C2CCCNC2=C(C=C1)C(=O)O |
Introduction
5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a chemical compound belonging to the tetrahydroquinoline class, which is known for its diverse biological activities and applications in pharmaceuticals. This compound has a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol. Its CAS number is 1823883-36-8 .
Structural Information
The structural information for 5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid includes its molecular formula, SMILES notation, and InChIKey. The SMILES notation is CC1=C2CCCNC2=C(C=C1)C(=O)O, and the InChIKey is FGGWGBMZIWMATJ-UHFFFAOYSA-N . This compound is structurally related to other tetrahydroquinoline derivatives, which are often studied for their potential biological activities.
Biological Activities and Applications
While specific biological activities of 5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid are not documented, tetrahydroquinoline derivatives are known for their potential as pharmaceutical agents, including antimicrobial, antiviral, and anticancer activities . The lack of detailed literature on this specific compound suggests that further research is needed to explore its potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume